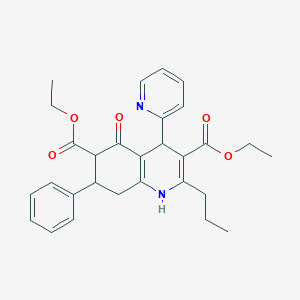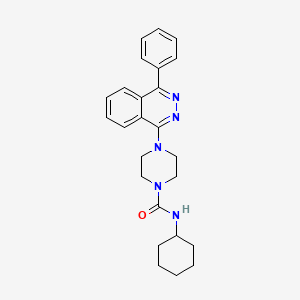![molecular formula C20H20N2O2 B4110222 2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B4110222.png)
2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione
Descripción general
Descripción
2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione, also known as PEPQ or ICI-198,615, is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the class of isoquinolines, which are organic compounds that contain a benzene ring fused to a pyridine ring. PEPQ has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione acts as a dopamine D2 receptor agonist, meaning that it binds to and activates the receptor. This leads to an increase in dopamine release and a decrease in dopamine reuptake, resulting in increased dopamine levels in the brain. This compound also has an affinity for other receptors such as the serotonin 5-HT2A receptor and the alpha-adrenergic receptor, which may contribute to its overall effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including increased locomotor activity, decreased body temperature, and increased heart rate. It has also been shown to increase the release of acetylcholine and glutamate in the brain, which may contribute to its effects on cognition and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, its effects on other receptors such as the serotonin 5-HT2A receptor and the alpha-adrenergic receptor may complicate its interpretation in certain experiments. Additionally, this compound may have off-target effects that need to be carefully controlled for in experimental design.
Direcciones Futuras
Future research on 2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione could focus on its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It could also be studied for its effects on cognition and memory, as well as its potential as a tool for studying the role of dopamine in various physiological processes. Further studies could also investigate the off-target effects of this compound and ways to control for these effects in experimental design.
Aplicaciones Científicas De Investigación
2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. This compound has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
2-(2-phenylethyl)-3,6,7,11b-tetrahydropyrazino[2,1-a]isoquinoline-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-18-14-21(12-10-15-6-2-1-3-7-15)20(24)19-17-9-5-4-8-16(17)11-13-22(18)19/h1-9,19H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAZSBIPEYTHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C3=CC=CC=C31)C(=O)N(CC2=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3,4-dimethoxybenzamide](/img/structure/B4110145.png)


![1-(4-methylphenyl)-4-{4-[(4-nitrophenoxy)acetyl]-1-piperazinyl}phthalazine](/img/structure/B4110184.png)
![6-ethyl-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4110187.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B4110197.png)
![2-[3-(2-fluorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4110206.png)

![N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B4110221.png)


![2-[3-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4110247.png)
![4-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B4110250.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenoxy)propanamide](/img/structure/B4110258.png)
